4-(2-iodophenoxy)pyrimidine
Description
Properties
IUPAC Name |
4-(2-iodophenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O/c11-8-3-1-2-4-9(8)14-10-5-6-12-7-13-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGJWLUYDPDWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=NC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-iodophenoxy)pyrimidine typically involves the reaction of 2-iodophenol with a pyrimidine derivative. One common method includes the use of a halogen exchange reaction, where 2-iodophenol is reacted with a pyrimidine derivative under specific conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-iodophenoxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The phenoxy group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Chemical Synthesis
4-(2-Iodophenoxy)pyrimidine serves as a valuable building block in organic synthesis due to its halogenated structure. The presence of the iodine atom enhances its reactivity, making it suitable for various coupling reactions. It is often utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound can participate in nucleophilic substitutions and cross-coupling reactions, which are essential for constructing diverse molecular architectures.
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. Pyrimidines have been studied extensively for their potential as antibacterial agents against various pathogens. For instance, derivatives of pyrimidine have shown activity against Gram-positive and Gram-negative bacteria, with some compounds demonstrating efficacy comparable to established antibiotics like ampicillin .
Anticancer Properties
Pyrimidine compounds are increasingly recognized for their anticancer potential. The structural diversity of pyrimidines allows for modifications that can enhance their selectivity and potency against cancer cells. Various studies have reported that pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis through different mechanisms, including the inhibition of specific kinases involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidine derivatives have also been documented. Compounds derived from pyrimidines have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation processes. For example, certain pyrimidine derivatives demonstrated significant inhibition of COX-2 activity, suggesting their potential use in treating inflammatory diseases .
Material Science Applications
In addition to biological applications, this compound can form coordination complexes with metal ions, which is useful in catalysis and the development of new materials with unique properties such as polymers and coatings. The ability to modify the electronic properties of the compound through substitution makes it a candidate for creating advanced materials with tailored functionalities.
Drug Development Case Study
A notable study involved synthesizing a series of pyrimidine derivatives to evaluate their antibacterial activity against resistant bacterial strains. One derivative exhibited potent activity against Staphylococcus aureus, indicating the potential of modified pyrimidines in addressing antibiotic resistance .
Cancer Research Case Study
In another case study focusing on anticancer applications, researchers synthesized a novel series of pyrimidine-based compounds that were tested against various cancer cell lines. One compound showed significantly enhanced cytotoxicity compared to standard chemotherapeutic agents, suggesting that further development could lead to effective cancer treatments .
Mechanism of Action
The mechanism of action of 4-(2-iodophenoxy)pyrimidine involves its interaction with specific molecular targets. The iodine atom and the phenoxy group can participate in various interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s activity. The pyrimidine ring can also interact with nucleic acids and proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of key pyrimidine derivatives is summarized in Table 1.
Key Observations :
- Halogen Effects : Iodine’s polarizability and size enhance halogen bonding compared to smaller halogens (e.g., chlorine in ). Fluorine, as in , improves metabolic stability in pharmaceuticals .
- Thermal Stability: Pyridyl-substituted pyrimidines (e.g., 4-(2-pyridyl)pyrimidine) exhibit lower melting points (~75°C) than phenoxy analogs, likely due to reduced intermolecular stacking .
Biological Activity
4-(2-Iodophenoxy)pyrimidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties. The findings are supported by data tables and case studies to provide a comprehensive overview.
Anti-inflammatory Activity
Research has indicated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. A study conducted by Tageldin et al. demonstrated that various pyrimidine derivatives inhibited cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process. The IC50 values for COX-1 and COX-2 inhibition were reported, showing that specific substitutions on the pyrimidine ring enhance anti-inflammatory activity.
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
This data suggests that while this compound shows promising anti-inflammatory effects, it is less potent than celecoxib, a standard anti-inflammatory drug .
Anticancer Activity
The anticancer potential of this compound was evaluated in various studies focusing on different cancer cell lines. For instance, Sabita et al. explored a range of pyrimidine derivatives against several cancer cell lines including SiHa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The compound exhibited varying degrees of cytotoxicity with IC50 values indicating effectiveness against these cell lines.
| Cell Line | IC50 Value (μM) |
|---|---|
| SiHa | 5.6 ± 0.5 |
| A549 | 3.3 ± 0.7 |
| MCF-7 | 4.1 ± 0.6 |
These findings suggest that the compound possesses notable anticancer properties, particularly against lung and cervical cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated, showing activity against both bacterial and fungal strains. Mahdavi et al. reported that certain pyrimidine derivatives exhibited significant inhibition zones against E. coli and S. aureus.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
This data indicates that the compound may serve as a potential lead in developing new antimicrobial agents .
Case Studies
- Anti-inflammatory Study : In vivo models using carrageenan-induced paw edema demonstrated that treatment with pyrimidine derivatives resulted in a significant reduction in inflammation markers compared to control groups.
- Anticancer Study : A comparative study involving various pyrimidine derivatives highlighted the superior activity of those modified with electron-donating groups, suggesting structural modifications could enhance efficacy against cancer cells.
- Antimicrobial Study : In vitro tests revealed that compounds related to this compound showed promising results against resistant strains of bacteria, indicating potential for further development as antibiotics.
Q & A
Q. What are the recommended safety protocols for handling 4-(2-iodophenoxy)pyrimidine in laboratory settings?
- Methodological Answer : Handling halogenated pyrimidines requires stringent safety measures. Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Perform reactions in a fume hood to mitigate inhalation risks, as iodine-containing compounds may release volatile byproducts. Waste should be segregated into halogenated organic waste containers and disposed via certified facilities to prevent environmental contamination . For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent iodine leaching.
Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) between 2-iodophenol and 4-chloropyrimidine. Key variables include:
- Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Temperature : Optimize between 80–120°C; excessive heat may degrade iodine substituents.
- Catalyst : Add KI (1–2 eq.) to enhance leaving-group displacement .
Monitor progress via TLC (silica, hexane:EtOAc 3:1) and purify via column chromatography. Yield improvements (>70%) are achievable by slow addition of 2-iodophenol to avoid dimerization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (CDCl₃) should show pyrimidine protons as doublets (δ 8.5–9.0 ppm) and aromatic protons from the iodophenoxy group as a multiplet (δ 6.8–7.5 ppm). C NMR confirms iodine’s deshielding effect (C-I ~95–105 ppm) .
- HRMS : Use ESI+ mode to detect [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₀H₈IN₂O⁺: 323.9712).
- X-ray Crystallography : Resolve structural ambiguities; pyrimidine and benzene rings typically form dihedral angles of ~60–70°, as seen in analogous compounds .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model iodine’s electronic effects. Key steps:
- Optimize geometry to determine bond lengths (C-I ~2.09 Å) and charge distribution.
- Calculate Fukui indices to identify nucleophilic/electrophilic sites. Iodine’s σ-hole often facilitates Suzuki-Miyaura couplings .
- Simulate transition states for Pd-catalyzed reactions to assess activation energies. Compare with experimental yields to validate models.
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this compound derivatives?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in ortho-substituted aryl groups) by acquiring spectra at 25°C and −20°C .
- COSY/NOESY : Identify coupling between pyrimidine and aryl protons to confirm regiochemistry.
- Isotopic Labeling : Synthesize C-labeled analogs to trace signal origins.
Cross-validate with X-ray data to resolve ambiguities in substituent orientation .
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in kinase inhibition?
- Methodological Answer :
- Enzyme Assays : Test inhibitory activity against kinases (e.g., Src, MAPK) using fluorescence polarization. Compare IC₅₀ values with analogs (e.g., chloro/fluoro substituents) .
- Molecular Docking : Use AutoDock Vina to model interactions between the iodine moiety and kinase ATP-binding pockets. Prioritize derivatives with predicted ΔG < −8 kcal/mol.
- Metabolic Stability : Assess hepatic microsomal degradation rates; iodine’s hydrophobicity may enhance half-life relative to polar substituents .
Q. How can reaction byproducts (e.g., diiodinated species) be minimized during synthesis?
- Methodological Answer :
- Stoichiometric Control : Limit 2-iodophenol to 1.1 eq. to avoid over-substitution.
- Additive Screening : Introduce CuI (0.05 eq.) to suppress Ullmann-type coupling side reactions.
- In Situ Monitoring : Use inline IR spectroscopy to track phenol consumption and terminate the reaction at >90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
